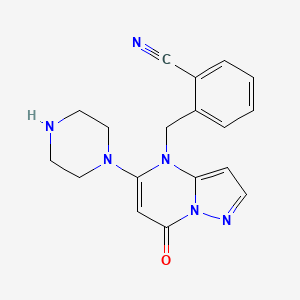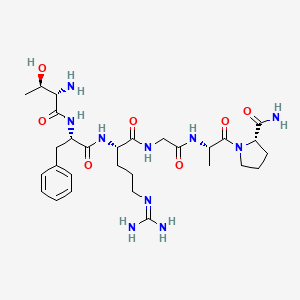
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 is a biologically active peptide known for its role in activating coagulation. It has been shown to activate protease-activated receptors (PARs), specifically PAR1, PAR2, and PAR3 . This peptide also regulates hypertension by inhibiting the activity of angiotensin II type 1 receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency .
化学反応の分析
Types of Reactions
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using reagents like hydrogen peroxide or performic acid.
Reduction: Typically involves reducing agents like DTT or TCEP.
Substitution: Achieved through site-directed mutagenesis or chemical synthesis.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, each with potentially different biological activities .
科学的研究の応用
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in activating PARs and regulating hypertension.
Medicine: Explored for potential therapeutic applications in coagulation disorders and hypertension management.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 exerts its effects by activating protease-activated receptors (PARs). These receptors are involved in various cellular processes, including coagulation and inflammation. The peptide binds to and activates PAR1, PAR2, and PAR3, leading to downstream signaling pathways that regulate coagulation and blood pressure .
類似化合物との比較
Similar Compounds
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with similar biological activities.
H-Gly-Pro-Arg-Pro-NH2: Known for its role in coagulation and fibrinogen/thrombin clotting.
Uniqueness
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 is unique due to its specific activation of PAR1, PAR2, and PAR3, and its dual role in coagulation and hypertension regulation .
特性
分子式 |
C29H46N10O7 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H46N10O7/c1-16(28(46)39-13-7-11-21(39)24(31)42)36-22(41)15-35-25(43)19(10-6-12-34-29(32)33)37-26(44)20(14-18-8-4-3-5-9-18)38-27(45)23(30)17(2)40/h3-5,8-9,16-17,19-21,23,40H,6-7,10-15,30H2,1-2H3,(H2,31,42)(H,35,43)(H,36,41)(H,37,44)(H,38,45)(H4,32,33,34)/t16-,17+,19-,20-,21-,23-/m0/s1 |
InChIキー |
SZHZUHWALRYMHX-WZZXNIEWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



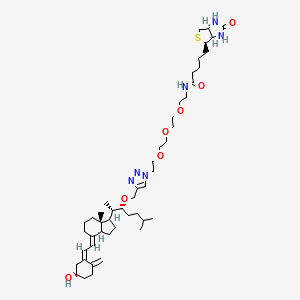
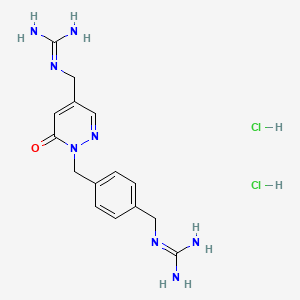

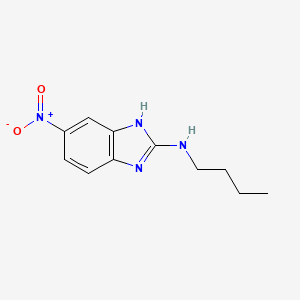
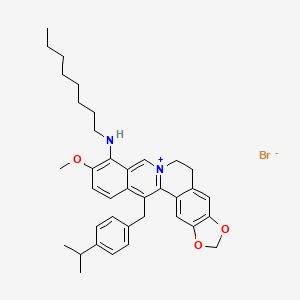
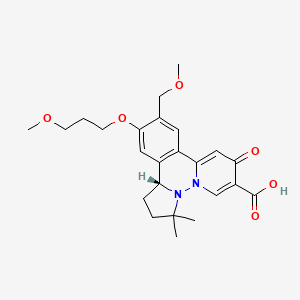

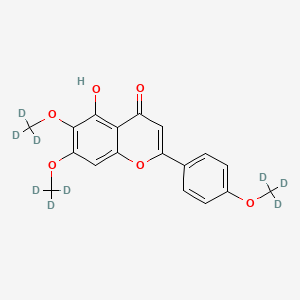
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)



